molecular formula C17H21NO B3131655 N-(4-Methoxyphenethyl)-3,5-dimethylaniline CAS No. 356537-85-4

N-(4-Methoxyphenethyl)-3,5-dimethylaniline

Cat. No. B3131655
CAS RN: 356537-85-4
M. Wt: 255.35 g/mol
InChI Key: UUGUMIPYDWENKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(4-Methoxyphenethyl)-3,5-dimethylaniline” were not found, related compounds have been synthesized through various methods. For instance, a study describes the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine . Another study discusses the synthesis of a compound via Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(4-Methoxyphenethyl)-3,5-dimethylaniline” was characterized by single crystal X-ray diffraction. Theoretical and experimental results showed compatibility in geometric parameters .

Scientific Research Applications

Pharmacology and Toxicology

Research on compounds structurally similar to N-(4-Methoxyphenethyl)-3,5-dimethylaniline, such as mescaline analogs and other serotonergic hallucinogens, provides insights into their pharmacological and toxicological properties. Studies have explored the effects of these compounds on behavior and toxicity across different species, revealing the significance of structural modifications on their pharmacologic activity. For instance, alterations in the mescaline structure, represented by various analogs, can significantly impact potency and pharmacological effects, including changes in LD50 values and observable signs of drug action in animal models (Hardman, Haavik, & Seevers, 1973). Additionally, studies on serotonergic hallucinogens have highlighted their binding interactions in the brain and the potential for psychotherapeutic applications (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).

Materials Science

In the realm of materials science, methylene-linked liquid crystal dimers, including those with methoxyaniline components, have been studied for their unique transitional properties and potential applications in liquid crystal technologies. These studies focus on the characterization of mesophases and the impact of molecular structure on liquid crystal behavior, providing a foundation for the development of advanced liquid crystal materials (Henderson & Imrie, 2011).

Biochemistry and Chemical Synthesis

Biochemical research has investigated the synthesis and potential applications of compounds related to N-(4-Methoxyphenethyl)-3,5-dimethylaniline. For example, studies on the synthesis of omeprazole and its analogs involve compounds with methoxy and dimethylamine groups, highlighting novel synthetic routes and the role of these compounds in the development of pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019). Additionally, research on the conversion of plant biomass to furan derivatives examines the utility of methoxymethyl and dimethyl functional groups in sustainable chemical synthesis, underscoring the environmental and industrial significance of these chemical transformations (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

Safety data sheets for related compounds suggest that they should be handled with care, and exposure can have harmful effects .

Future Directions

While specific future directions for “N-(4-Methoxyphenethyl)-3,5-dimethylaniline” were not found, research into related compounds continues to be active, with potential applications in various fields .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-10-14(2)12-16(11-13)18-9-8-15-4-6-17(19-3)7-5-15/h4-7,10-12,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGUMIPYDWENKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenethyl)-3,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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